molecular formula C10H15O3P B099778 Dimethyl(2-methylbenzyl)phosphonate CAS No. 17105-62-3

Dimethyl(2-methylbenzyl)phosphonate

Cat. No.: B099778
CAS No.: 17105-62-3
M. Wt: 214.2 g/mol
InChI Key: ADYWFAOCMDTECN-UHFFFAOYSA-N
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Description

Dimethyl(2-methylbenzyl)phosphonate is an organophosphorus compound with the chemical formula C10H15O3P. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid that is primarily used as a flame retardant and in the synthesis of other chemical compounds.

Scientific Research Applications

Dimethyl(2-methylbenzyl)phosphonate has a wide range of applications in scientific research:

Safety and Hazards

Dimethyl methylphosphonate is toxic . More detailed safety information should be available in its Safety Data Sheet .

Mechanism of Action

Target of Action

Dimethyl [(2-methylphenyl)methyl]phosphonate is an organophosphorus compound

Mode of Action

It’s known that it can react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of nerve agents sarin and soman . This reaction can be catalyzed by various amines .

Action Environment

Environmental factors such as temperature, pH, and presence of other chemicals can influence the action, efficacy, and stability of Dimethyl [(2-methylphenyl)methyl]phosphonate. For instance, it slowly hydrolyses in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(2-methylbenzyl)phosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where trimethyl phosphite reacts with a halomethane, such as iodomethane . This reaction typically requires a catalyst and is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of dimethyl [(2-methylphenyl)methyl]phosphonate often involves large-scale reactions using similar methods as in laboratory synthesis. The reaction conditions are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-methylbenzyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates. These products have various applications in different fields, including pharmaceuticals and materials science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl [(2-methylphenyl)methyl]phosphonate include:

Comparison

Compared to these similar compounds, dimethyl [(2-methylphenyl)methyl]phosphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. For instance, its flame retardant properties are enhanced due to the presence of the 2-methylphenyl group, which provides additional stability and effectiveness in preventing combustion .

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O3P/c1-9-6-4-5-7-10(9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYWFAOCMDTECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378707
Record name Dimethyl [(2-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17105-62-3
Record name Dimethyl [(2-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure of Compound 11, 2-methylbenzyl bromide is reacted with trimethylphosphite.
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Synthesis routes and methods II

Procedure details

Following the procedure of Compound 11, 2-methylbenzyl bromide is reacted with trimethylphosphite.
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